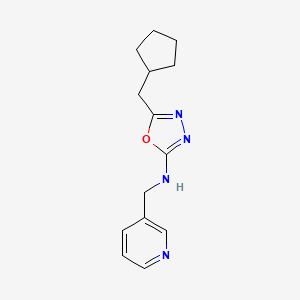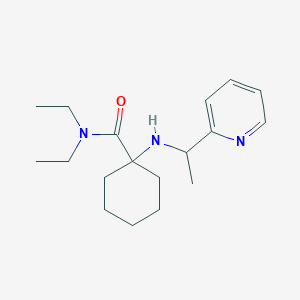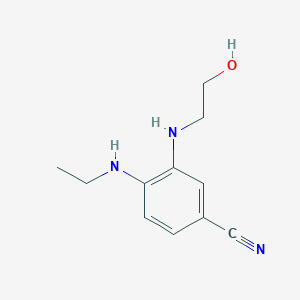
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which play a key role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promise as a potential therapeutic agent for a variety of autoimmune and inflammatory diseases.
Wirkmechanismus
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines and growth factors. By blocking TYK2, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ, as well as a decrease in the activation of T cells and other immune cells. This compound has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of the TYK2 enzyme, which makes it a useful tool for studying the role of TYK2 in various biological processes. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and off-target effects. Careful experimental design and validation are necessary to ensure that the observed effects are due to the inhibition of TYK2 and not other unintended targets.
Zukünftige Richtungen
There are several potential future directions for research on 2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another direction is the investigation of this compound in other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the morpholine ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have shown that this compound is effective in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
2-benzyl-N-(3-methylsulfanylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-21-11-5-8-17-16(19)18-9-10-20-15(13-18)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAATZZDCDCHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)
![4-[(dimethylamino)methyl]-N-[(1-phenylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7641625.png)

![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)
